N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the introduction of the oxazolidinone moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings and linkages.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide include other pyrazole, piperidine, and oxazolidinone derivatives. Examples include:
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring with various functional groups.
Oxazolidinone derivatives: Compounds containing the oxazolidinone moiety with different side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-10-8-12(17-16-10)18-4-2-11(3-5-18)15-13(20)9-19-6-7-22-14(19)21/h8,11H,2-7,9H2,1H3,(H,15,20)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYFQPUVRZDTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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